CDDO-2P-Im

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

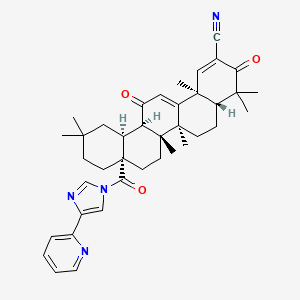

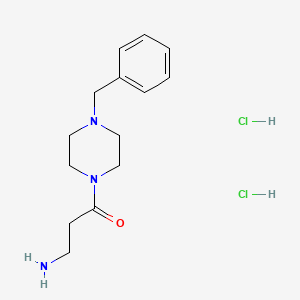

CDDO-2P-Im is a synthetic oleanane triterpenoid . It is an analogue of CDDO-Imidazolide and has a chemopreventive effect . It has been shown to reduce the size and severity of lung tumors in a mouse lung cancer model .

Synthesis Analysis

The synthesis of CDDO-2P-Im involves the modification of the oleanane backbone . The specific details of the synthesis process are not provided in the available literature.

Molecular Structure Analysis

The molecular formula of CDDO-2P-Im is C39H46N4O3 . The structure of CDDO-2P-Im has been prepared with chemdraw . The red-colored areas represent a modification to the oleanane backbone .

Physical And Chemical Properties Analysis

The molecular weight of CDDO-2P-Im is 618.8 g/mol . It has a XLogP3-AA value of 7.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 618.35699134 g/mol . Its topological polar surface area is 106 Ų .

Scientific Research Applications

Cancer Prevention and Treatment

- CDDO-2P-Im, a derivative of CDDO-Imidazolide, has shown potential as a chemopreventive drug. It induces differentiation and apoptosis in leukemia cells at nanomolar concentrations. It also exhibits anti-inflammatory properties by suppressing inducible nitric oxide synthase expression and elevating heme oxygenase-1 and quinone reductase levels in various tissues. Notably, CDDO-2P-Im demonstrated effectiveness in reducing lung tumor size and severity in a mouse lung cancer model (Cao et al., 2015).

Inhibition of Nuclear Factor-κB Activation

- CDDO-Im, the parent compound of CDDO-2P-Im, acts as a direct inhibitor of IκB kinase β, which leads to the inhibition of nuclear factor-κB binding to DNA and subsequent transcriptional activation. This activity suggests potential for anti-inflammatory and antitumor applications (Yore et al., 2006).

Liver Ischemia-Reperfusion Injury

- CDDO-Im has shown protective effects against liver ischemia-reperfusion injury in mice by activating the Nrf2/HO-1 pathway and enhancing autophagy. This suggests potential therapeutic use in minimizing liver injury caused by ischemia-reperfusion (Xu et al., 2017).

Obesity Prevention

- CDDO-Im prevented high-fat diet-induced obesity in mice by activating Nrf2 signaling, reducing body weight, adipose mass, and hepatic lipid accumulation. This indicates its potential in managing obesity (Shin et al., 2009).

Aflatoxin-Induced Tumorigenesis

- CDDO-Im demonstrated a significant reduction in hepatic tumorigenesis in rats exposed to aflatoxin, highlighting its chemopreventive potency and suggesting its potential in targeting Nrf2 pathways with triterpenoids for cancer prevention (Yates et al., 2006).

Protection from Acetaminophen Hepatotoxicity

- CDDO-Im induced Nrf2-dependent cytoprotective genes and protected the liver from acetaminophen-induced hepatic injury, indicating its therapeutic potential in preventing drug-induced liver damage (Reisman et al., 2009).

Mechanism of Action

CDDO-2P-Im has been shown to bind GRP78/BiP to induce unfolded protein response-mediated apoptosis in myeloma . It exhibits enhanced activity and improved pharmacokinetics over CDDO-Im, a previous generation synthetic oleanane triterpenoid . The activation of the unfolded protein response (UPR) in myeloma cells upon CDDO-2P-Im treatment is a key step in CDDO-2P-Im-induced apoptosis .

Safety and Hazards

properties

IUPAC Name |

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUDOCUNEVFUGK-DIJMLVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CDDO-2P-Im | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanesulfonyl chloride](/img/structure/B2411717.png)

![ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2411725.png)

![ethyl 2-[(3,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2411728.png)

![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)

![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)